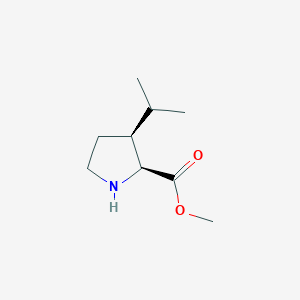
1-Chloro-3-fluoro-7-methoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-fluoro-7-methoxyisoquinoline is a chemical compound with the following properties:
IUPAC Name: 3-chloro-6-fluoro-7-methoxyisoquinoline
Molecular Formula: CHClFNO
Molecular Weight: 211.62 g/mol
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1-Chloro-3-fluoro-7-methoxyisoquinoline. One common method involves the reaction of 3-chloro-6-fluoroisoquinoline with methanol in the presence of a suitable base. The reaction proceeds via nucleophilic substitution at the chlorine atom.
Reaction Conditions:- Reactants: 3-chloro-6-fluoroisoquinoline, methanol
- Base: Typically an alkali metal hydroxide (e.g., sodium hydroxide)
- Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMF)
- Temperature: Room temperature or slightly elevated
- Reaction time: Several hours
Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
1-Chloro-3-fluoro-7-methoxyisoquinoline can participate in various chemical reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include alkoxides or amines.
Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced.
Major Products: The primary product of its reactions is typically the corresponding substituted isoquinoline derivative.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoro-7-methoxyisoquinoline finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may serve as a fluorescent probe or ligand for biological targets.
Industry: Its derivatives could be useful in materials science or agrochemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 1-Chloro-3-fluoro-7-methoxyisoquinoline is unique in its combination of substituents, similar compounds include other halogenated isoquinolines or related heterocycles.
Eigenschaften
Molekularformel |
C10H7ClFNO |
|---|---|
Molekulargewicht |
211.62 g/mol |
IUPAC-Name |
1-chloro-3-fluoro-7-methoxyisoquinoline |
InChI |
InChI=1S/C10H7ClFNO/c1-14-7-3-2-6-4-9(12)13-10(11)8(6)5-7/h2-5H,1H3 |
InChI-Schlüssel |
RURJCIATRJGJBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(N=C(C=C2C=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)



![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)
![1,1,1-Trifluoro-4-[(2-furylmethyl)amino]but-3-en-2-one](/img/structure/B12859131.png)
![Isoxazolo[4,5-c]pyridine-6-methanamine](/img/structure/B12859132.png)





